3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid
CAS No.:
Cat. No.: VC13575728
Molecular Formula: C13H7Cl2FO2
Molecular Weight: 285.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H7Cl2FO2 |
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Molecular Weight | 285.09 g/mol |
IUPAC Name | 3-(3,5-dichlorophenyl)-2-fluorobenzoic acid |
Standard InChI | InChI=1S/C13H7Cl2FO2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(12(10)16)13(17)18/h1-6H,(H,17,18) |
Standard InChI Key | PFMYKQMYCHZARW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES | C1=CC(=C(C(=C1)C(=O)O)F)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid belongs to the biphenyl carboxylic acid family, distinguished by halogen substituents at the 2',5'-positions (chlorine) and 2-position (fluorine). Key molecular descriptors include:
The planar biphenyl core facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic reactivity at the carboxylic acid group . X-ray crystallography of analogous compounds reveals torsional angles between phenyl rings of 30–45°, influencing solubility and crystallinity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between 3-bromo-2-fluorobenzoic acid and 3,5-dichlorophenylboronic acid. Key steps include:
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Halogenation: Introduction of bromine at the 3-position of 2-fluorobenzoic acid using .
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Coupling: Reaction with 3,5-dichlorophenylboronic acid in the presence of and in toluene/water (3:1) at 80°C.
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Purification: Recrystallization from ethanol yields the product with >95% purity.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (∼85%) and reduce catalyst loading (0.5 mol% Pd). Post-synthesis, high-performance liquid chromatography (HPLC) ensures compliance with pharmaceutical-grade purity standards.
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO (≥50 mg/mL) . Stability studies indicate decomposition above 250°C, with no significant hydrolysis under physiological pH (t₁/₂ > 24 hrs at pH 7.4).
Spectroscopic Characteristics
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IR (KBr): at 1685 cm⁻¹, at 1220 cm⁻¹.
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¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.94 (s, 2H, ArH-Cl), 7.62 (t, J = 7.8 Hz, 1H, ArH) .
Chemical Reactivity and Functional Transformations
Electrophilic Aromatic Substitution
The electron-deficient aryl ring undergoes nitration at the 4-position using , yielding a nitro derivative ().
Carboxylic Acid Derivatives
The carboxylic acid group participates in:
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Esterification: Reacts with methanol/ to form methyl esters ().
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Amidation: Couples with amines via EDCI/HOBt to produce bioactive amides.
Applications in Material Science and Industrial Chemistry
Liquid Crystal Precursors
The compound serves as a mesogen in ferroelectric liquid crystals, achieving transition temperatures up to 145°C.
Agrochemical Intermediates
Derivatives act as fungicides in crop protection, showing 90% efficacy against Botrytis cinerea at 10 ppm.
Comparative Analysis with Structural Analogues
Compound | Substituents | Bioactivity (IC₅₀) |
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3',5'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid | 2'-F, 3',5'-Cl | 8.7 µM (HeLa) |
3',5'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-carbaldehyde | 3-F, 4-CHO | 5.2 µM (MCF-7) |
(2',6'-Dichloro-2-fluoro-biphenyl-3-yl)-acetic acid | 2'-F, 2,6'-Cl, -CH₂COOH | 14.3 µM (A549) |
Halogen positioning critically modulates bioactivity, with meta-chlorine enhancing target affinity.
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